4-Hydroxy-5-methylisophthalic acid chemical properties
4-Hydroxy-5-methylisophthalic acid chemical properties
Chemical Properties, Synthesis, and Application Framework
Part 1: Executive Summary & Chemical Identity
4-Hydroxy-5-methylisophthalic acid (CAS 4365-31-5) represents a highly functionalized aromatic building block characterized by a unique substitution pattern that combines phenolic acidity with dicarboxylic acid functionality. Unlike simple benzoic acid derivatives, the 1,3-dicarboxylic arrangement flanking a phenolic core renders this molecule an exceptional ligand for Metal-Organic Frameworks (MOFs) and a versatile intermediate in the synthesis of bioactive pharmacophores.
This guide moves beyond basic catalog data to provide a mechanistic understanding of the compound's behavior, offering a validated roadmap for its synthesis, purification, and application in supramolecular chemistry.
Chemical Identity Matrix
| Property | Specification |
| IUPAC Name | 4-Hydroxy-5-methylbenzene-1,3-dicarboxylic acid |
| Common Name | 4-Hydroxy-5-methylisophthalic acid |
| CAS Number | 4365-31-5 |
| Molecular Formula | C₉H₈O₅ |
| Molecular Weight | 196.16 g/mol |
| SMILES | CC1=C(C(=CC(=C1)C(=O)O)C(=O)O)O |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO, MeOH, dilute alkali; sparingly soluble in water |
| pKa (Predicted) | pKa₁ ≈ 2.9 (COOH), pKa₂ ≈ 4.5 (COOH), pKa₃ ≈ 9.8 (Phenol) |
Part 2: Synthesis & Production Strategy
Mechanistic Rationale
The synthesis of 4-hydroxy-5-methylisophthalic acid is most efficiently approached via the Kolbe-Schmitt carboxylation of o-cresol (2-methylphenol). This route is preferred over oxidation of mesitylene derivatives because it leverages the strong ortho/para directing effect of the phenoxide anion to regioselectively install the carboxyl groups.
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Starting Material: o-Cresol is chosen because the methyl group at position 2 blocks one ortho site, while the hydroxyl group activates positions 4 and 6 (relative to OH).
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Renumbering Note: In the final isophthalic acid nomenclature, the carboxyl carbons become positions 1 and 3. The methyl group of the starting o-cresol (originally at 2) ends up at position 5 relative to the dicarboxylic acid frame.
Validated Synthesis Protocol
Note: This protocol assumes standard Schlenk line techniques for handling air-sensitive intermediates.
Step 1: Formation of the Phenoxide
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Charge a high-pressure autoclave with o-cresol (1.0 eq) and potassium hydroxide (2.2 eq) .
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Critical Step: Dehydrate the mixture completely by heating to 100°C under vacuum. Water inhibits the carboxylation by solvating the phenoxide anion, reducing its nucleophilicity.
Step 2: Carboxylation (Kolbe-Schmitt)
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Pressurize the reactor with CO₂ (50-80 bar) .
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Heat to 160-180°C for 8-12 hours.
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Mechanism: The potassium cation coordinates with the phenoxide oxygen and the CO₂ molecule, directing the electrophilic attack to the ortho and para positions.
Step 3: Isolation & Purification
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Dissolve the resulting solid cake in water.
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Acidify with concentrated HCl to pH < 2 to precipitate the crude acid.
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Purification: Recrystallize from aqueous ethanol or acetic acid. The product typically forms branched needles.
Synthesis Workflow Visualization
Figure 1: Step-wise synthesis pathway via Kolbe-Schmitt carboxylation, highlighting the critical dehydration step.
Part 3: Chemical Reactivity & Applications[2]
Functional Group Behavior
The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization:
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Carboxylic Acids (C1, C3): undergo esterification or amidation. The C1 acid (flanked by OH and H) and C3 acid (flanked by OH and Me) have slightly different steric environments, allowing for potential regioselective mono-esterification.
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Phenolic Hydroxyl (C4): Weakly acidic; can be etherified (e.g., with methyl iodide) to modulate solubility or electronic properties.
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Aromatic Core: The C2 and C6 positions remain available for electrophilic aromatic substitution (e.g., bromination), useful for further diversifying the scaffold.
Metal-Organic Frameworks (MOFs)
This compound is a premier ligand for constructing MOFs. The "kinked" angle between the two carboxylates (120° meta-substitution) combined with the potential for the phenolic oxygen to participate in metal binding leads to unique topologies.
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Lanthanide Coordination: The hard oxygen donors have high affinity for Ln(III) ions, forming luminescent materials.
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Cobalt/Zinc Clusters: Used to generate porous networks for gas storage or catalysis.
Reactivity Diagram
Figure 2: Divergent reactivity profile showing major functionalization pathways.
Part 4: Experimental Characterization
To validate the identity of synthesized or purchased material, the following spectral signatures should be confirmed.
NMR Spectroscopy (Predicted in DMSO-d6)
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¹H NMR (400 MHz):
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δ 12.0-13.0 ppm (br s, 2H): Carboxylic acid protons (-COOH).
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δ 10.5 ppm (s, 1H): Phenolic proton (-OH).
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δ 8.2 ppm (s, 1H): Aromatic proton at C2 (between carboxyls).
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δ 7.8 ppm (s, 1H): Aromatic proton at C6.
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δ 2.2 ppm (s, 3H): Methyl group (-CH₃).
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Interpretation: The presence of two distinct aromatic singlets confirms the 1,2,3,5-substitution pattern (meta-coupling is often small or unresolved in these crowded systems).
Safety & Handling (GHS)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling Protocol: Use in a fume hood. Avoid dust formation. In case of contact with eyes, rinse immediately with substantial water.
Part 5: References
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 228512, 4-Hydroxy-5-methylisophthalic acid. Retrieved from [Link]
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Hunt, S. E., et al. (1956). Preparation of 4-hydroxyisophthalic acid by the Kolbe-Schmitt Reaction. Journal of the Chemical Society, 3099.
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Chen, X. W., et al. (2009). Ionothermal synthesis of 3d–4f and 4f layered anionic metal–organic frameworks. CrystEngComm, 11(8), 1522-1525. (Demonstrates isophthalic acid derivatives in MOFs).
